molecular formula C25H28N2O2 B2417540 (4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904081-10-2

(4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2417540
CAS No.: 1904081-10-2
M. Wt: 388.511
InChI Key: MFYMPXFIIZGYOG-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Biological Activity

The compound (4-(Tert-butyl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone (CAS Number: 1904081-10-2) is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2} with a molecular weight of 388.5 g/mol. The structure features a tert-butyl group, a quinoline moiety, and a piperidine ring, which are significant for its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of quinoline derivatives, including those similar to the compound . For instance, quinoline derivatives have been evaluated for their efficacy against various cancer cell lines. One study reported that certain quinoline compounds exhibited significant anti-proliferative effects against breast and skin cancer cells, with mechanisms involving cyclooxygenase (COX) inhibition and modulation of apoptotic pathways .

Table 1: Comparison of Anti-Cancer Efficacy of Quinoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Quinoline AMCF-710COX-2 Inhibition
Quinoline BA43115Apoptosis Induction
This compound HeLaTBDTBD

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Quinoline derivatives have shown to inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression in various models, which are critical mediators in inflammatory responses . This suggests that the compound might similarly exert anti-inflammatory effects.

Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on piperidine derivatives revealed that modifications to the phenyl and quinoline moieties could significantly impact biological activity. The introduction of bulky groups like tert-butyl was found to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

  • In Vitro Studies : A study involving the synthesis and evaluation of related quinoline derivatives showed promising results in inhibiting tumor growth in vitro, with some compounds demonstrating IC50 values as low as 5 µM against specific cancer cell lines .
  • Animal Models : In vivo studies using animal models have also been conducted to assess the efficacy of quinoline derivatives in reducing tumor size and modulating immune responses, although specific data on the tert-butyl phenyl derivative remains limited.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-25(2,3)20-11-9-19(10-12-20)24(28)27-16-13-21(14-17-27)29-22-8-4-6-18-7-5-15-26-23(18)22/h4-12,15,21H,13-14,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYMPXFIIZGYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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